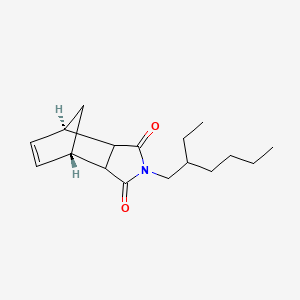

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Übersicht

Beschreibung

N-Octyl-Bicyclohepten-Dicarboximid, allgemein bekannt als MGK-264, ist eine synthetische chemische Verbindung, die häufig als Synergist in Pestizidformulierungen verwendet wird. Es erhöht die Wirksamkeit von Pyrethroid-Inhaltsstoffen und macht sie so effektiver bei der Bekämpfung von Insekten. MGK-264 selbst besitzt keine intrinsischen pestiziden Eigenschaften, sondern wirkt, indem es die Enzyme hemmt, die Insekten zur Entgiftung von Insektiziden verwenden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Octyl-Bicyclohepten-Dicarboximid beinhaltet die Reaktion von Bicyclohepten-Dicarbonsäureanhydrid mit 2-Ethylhexylamin. Die Reaktion findet typischerweise unter kontrollierten Temperaturbedingungen statt, um die Bildung der gewünschten Imidverbindung zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:

Bicyclohepten dicarboxylic anhydride+2-ethylhexylamine→N-Octyl bicycloheptene dicarboximide+Water

Industrielle Produktionsmethoden

Die industrielle Produktion von MGK-264 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Steuerung der Reaktionsbedingungen, einschließlich Temperatur, Druck und Reaktantenkonzentrationen, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird durch Techniken wie Umkristallisation oder Destillation gereinigt, um alle Verunreinigungen zu entfernen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Octyl-Bicyclohepten-Dicarboximid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch an Hydrolysereaktionen unter sauren oder basischen Bedingungen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel wie Chlor oder Brom, die Wasserstoffatome in der Verbindung ersetzen können.

Hydrolysereaktionen: Saure oder basische Bedingungen begünstigen die Hydrolyse der Imidgruppe, was zur Bildung der entsprechenden Carbonsäuren und Amine führt.

Hauptprodukte

Substitutionsreaktionen: Halogenierte Derivate von N-Octyl-Bicyclohepten-Dicarboximid.

Hydrolysereaktionen: Carbonsäuren und Amine

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide Synergist:

MGK 264 is predominantly used as a synergist in combination with other insecticides like pyrethrins and allethrin. It enhances the efficacy of these insecticides by inhibiting the metabolic pathways that would otherwise render them ineffective. This synergistic effect is particularly valuable in agricultural settings where pest resistance is a growing concern.

Table 1: Efficacy of MGK 264 in Insecticide Formulations

| Insecticide | Synergist Used | Application Rate (mg/kg) | Efficacy Increase (%) |

|---|---|---|---|

| Pyrethrins | MGK 264 | 450 | 30 |

| Allethrin | MGK 264 | 400 | 25 |

| Deltamethrin | MGK 264 | 200 | 40 |

Household and Institutional Pest Control

MGK 264 is extensively employed in household and institutional pest control products. It is incorporated into various formulations such as sprays, dusts, and aerosols to control a wide range of pests including flies, mosquitoes, and cockroaches.

Case Study: Efficacy in Household Settings

A study conducted on the effectiveness of MGK 264 in controlling houseflies demonstrated that formulations containing MGK 264 significantly reduced fly populations compared to those without it. The study involved applying an aerosol formulation containing 1% MGK 264 in a controlled environment over several weeks.

- Results: The treated areas showed a reduction of fly populations by over 70% within two weeks of application.

Biochemical Research Applications

In biochemical research, N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has been studied for its effects on enzyme systems and metabolic pathways. Research indicates that it can modulate the activity of mixed-function oxidase enzymes, which are crucial for drug metabolism.

Table 2: Effects on Mixed-Function Oxidase Activity

| Compound | Concentration (mg/kg) | Effect on Enzyme Activity (%) |

|---|---|---|

| Piperonyl butoxide | 400 | Inhibition: 50 |

| MGK 264 | 450 | Induction: 30 |

Environmental Impact Studies

Research has also focused on the environmental implications of using MGK 264. Studies indicate that while it is effective as an insecticide synergist, there are concerns regarding its persistence in the environment and potential bioaccumulation.

Case Study: Environmental Persistence

An environmental study assessed the degradation rates of MGK 264 in soil and aquatic environments. The findings revealed:

- Soil Degradation Half-Life: Approximately 14 days.

- Aquatic Degradation Half-Life: Approximately 28 days.

These results underscore the need for careful management practices when using this compound to mitigate environmental risks.

Regulatory Considerations

MGK 264 has undergone various regulatory assessments to evaluate its safety and efficacy. It is classified under several regulatory frameworks due to its use in pesticide formulations.

Regulatory Status Overview

| Regulatory Body | Status |

|---|---|

| EPA (USA) | Registered for use |

| ECHA (EU) | Under review |

Wirkmechanismus

N-Octyl bicycloheptene dicarboximide acts by inhibiting the enzymes that insects use to detoxify insecticidesBy inhibiting these enzymes, MGK-264 prolongs the action of the insecticide, allowing it to be more effective in killing insects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Piperonylbutoxid: Ein weiterer häufig verwendeter Synergist in Pestizidformulierungen.

N-Octyl-Bicyclohepten-Dicarboximid: Ähnlich in Struktur und Funktion zu MGK-264.

Einzigartigkeit

MGK-264 ist einzigartig in seiner Fähigkeit, die Wirksamkeit von Pyrethroid-Insektiziden zu erhöhen, ohne intrinsische pestizide Eigenschaften zu besitzen. Seine Wirksamkeit bei der Hemmung von entgiftenden Enzymen macht es zu einer wertvollen Komponente in verschiedenen Pestizidformulierungen .

Biologische Aktivität

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, commonly known as MGK 264, is a chemical compound with significant applications in the field of pest control and as a synergist in pesticide formulations. This article explores the biological activity of MGK 264, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 275.3859 g/mol

- CAS Number : 113-48-4

- IUPAC Name : this compound

The compound features a bicyclic structure that contributes to its unique biological properties. Its solubility and stability in various solvents make it suitable for incorporation into pesticide formulations.

MGK 264 functions primarily as a synergist in pesticide applications. It enhances the efficacy of certain insecticides by inhibiting metabolic pathways that would otherwise deactivate these chemicals. Specifically, MGK 264 has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the detoxification processes of insects.

Toxicity Profiles

The toxicity of MGK 264 has been assessed through various studies:

These values indicate that MGK 264 has relatively low acute toxicity compared to many other pesticides.

Long-term Studies

Long-term studies have evaluated the effects of MGK 264 on reproductive health and growth in animal models:

- A three-generation reproduction study in rats showed some adverse effects on weight gain at high dietary levels but no significant pathology .

- In another study involving swine over two years, no adverse effects were noted at various dietary concentrations (0, 25, 100, and 300 ppm) .

Case Studies

- Synergistic Effects with Organotins :

-

Combination with Pyrethrins :

- A study on the combination of deltamethrin (a pyrethroid insecticide) and MGK 264 reported enhanced toxicity levels in treated organisms. The research indicated significant changes in lipid peroxidation levels in the nervous tissues of exposed snails (Lymnaea acuminata), suggesting potential neurotoxic effects .

Summary of Toxicity Studies

| Study Type | Organism | Route | LD (mg/kg) | Findings |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | 3640 | Low acute toxicity |

| Acute Toxicity | Rabbit | Dermal | 470 | Low dermal toxicity |

| Long-term Study | Rat | Dietary | N/A | Weight gain affected at high doses |

| Long-term Study | Swine | Dietary | N/A | No adverse effects observed |

Eigenschaften

CAS-Nummer |

113-48-4 |

|---|---|

Molekularformel |

C17H25NO2 |

Molekulargewicht |

275.4 g/mol |

IUPAC-Name |

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15- |

InChI-Schlüssel |

WLLGXSLBOPFWQV-KUDKMIPASA-N |

Verunreinigungen |

Technical grade 98% pure; main impurity /is/ 2-ethylhexanol |

SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

Isomerische SMILES |

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3 |

Kanonische SMILES |

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3 |

Aussehen |

Solid powder |

Siedepunkt |

157 °C |

Color/Form |

Dark, oily liquid Very light, yellow colored liquid |

Dichte |

1.04 g/cu cm |

Flammpunkt |

177 °C (351 °F) - closed cup |

melting_point |

<-20 °C |

Key on ui other cas no. |

113-48-4 |

Physikalische Beschreibung |

Light yellow liquid; [HSDB] |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable under recommended storage conditions. Stable in range pH 6-8; to light and heat. |

Löslichkeit |

Practically insoluble in water Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

ethylhexylbicycloheptene dicarboximide MGK 264 MGK-264 N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide N-octylbicycloheptene dicarboximide |

Dampfdruck |

0.000018 [mmHg] 1.80X10-5 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.